4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide

Description

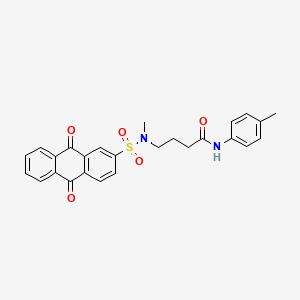

This compound features a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core modified with a methyl-sulfonamido group at position 2 and a butanamide linker terminating in a p-tolyl group. Its structure combines sulfonamide and amide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-9-11-18(12-10-17)27-24(29)8-5-15-28(2)34(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHVOUGIFGYKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide is a synthetic derivative of anthracene, a polycyclic aromatic hydrocarbon known for its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology due to its structural characteristics that may influence various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.43 g/mol. The structure features a sulfonamide group, which is significant for its biological interactions. The presence of the anthracene moiety is associated with various biological activities, including anti-cancer properties.

Anticancer Properties

Research indicates that anthracene derivatives exhibit significant anticancer activities. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies have shown that compounds similar to This compound can interact with DNA and disrupt replication processes in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Exhibits antibacterial properties | |

| Cytotoxicity | Inhibits cell proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the anthracene moiety allows it to intercalate between DNA bases, disrupting normal function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in cell cycle regulation and DNA repair.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of anthracene derivatives, including the target compound. Results indicated that these compounds significantly reduced tumor size in murine models when administered at specific dosages. The study highlighted the importance of dosage and administration route in maximizing therapeutic effects.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related anthracene derivatives. The results demonstrated that these compounds exhibited notable antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections.

Safety and Toxicity

While the therapeutic potential is promising, it is crucial to consider the safety profile of This compound . Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects on normal cells. Further research is needed to establish safe dosage ranges and potential side effects.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Recent studies have highlighted its inhibitory effects on specific enzymes that are crucial in disease pathways.

- Enzyme Inhibition : Research has shown that derivatives of sulfonamides, including those similar to 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide, exhibit significant inhibitory activity against carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against this target, indicating strong potential for cancer treatment .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Sulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities.

- Case Study : In vitro studies reported that certain sulfonamide derivatives exhibited potent activity against various bacterial strains. This suggests that compounds like this compound could be developed into effective antimicrobial agents .

Biochemical Research

The compound's ability to interact with biological systems makes it a candidate for biochemical studies.

- Mechanistic Studies : Investigations into the mechanism of action of similar compounds have revealed their role in inducing apoptosis in cancer cell lines. This property is particularly relevant for developing targeted cancer therapies .

Data Tables

Comparison with Similar Compounds

Structural Analogues

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure: Anthraquinone core with a benzamide group at position 1.

- Synthesis: Produced via coupling 2-methylbenzoic acid and 1-aminoanthraquinone using DCC/DMAP, yielding 24% .

- Key Differences : Lacks the sulfonamide group and butanamide linker present in the target compound. The benzamide group may reduce solubility compared to sulfonamide derivatives.

N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide

- Structure: Brominated anthraquinone with a p-toluenesulfonamide group.

- Contrast : The target compound lacks bromination, which could influence electronic properties and biological activity.

N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

- Structure: Anthraquinone with a dimethyl-sulfonamide group at position 2.

- Properties: Molecular formula C₁₆H₁₃NO₄S, molar mass 315.34 g/mol. The dimethyl group may enhance lipophilicity compared to the target compound’s N-methyl group .

Functional Analogues

Anthraquinone-Based Benzenesulfonamide Derivatives (5l, 5m, 5n)

- Examples :

- 5l : Linked to 6-methylpyrimidin-4-yl.

- 5m : Linked to thiazol-2-yl.

- 5n : Contains a carbamimidoyl group.

- Synthesis: Uses anthraquinone-2-formyl chloride and amines in DCM/THF with DIPEA .

- Key Data : Melting points range from 274°C to 338°C (e.g., 338.0–338.5°C for compound 6a) .

- Comparison : The target compound’s butanamide linker and p-tolyl group may offer distinct steric and electronic profiles compared to heterocyclic substituents in these derivatives.

N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl)aminoacetyl Sulfonamide Derivatives (10a–d)

- Structure: Combines anthraquinone with sulfonamide and pyrazole groups (e.g., 10a includes a trifluoromethyl-p-tolylpyrazole).

- Synthesis: Reacts anthraquinone derivatives with celecoxib in ethanol/DMF .

- Contrast : The target compound’s p-tolyl group is simpler than the pyrazole-containing moieties here, which are designed for biological activity.

Functional and Application Insights

- Material Science : Oleamide-anthracene derivatives (Inh. 2–5) serve as corrosion inhibitors , whereas the target compound’s amide linker may suit biomedical applications.

- Synthetic Challenges: Low yields (e.g., 24% for benzamide derivatives ) highlight the difficulty of anthraquinone functionalization, likely due to steric hindrance or poor reactivity.

Q & A

Q. What synthetic routes are commonly employed for anthraquinone-sulfonamide derivatives, and how can they be optimized for this compound?

- Methodological Answer : Synthesis typically involves:

Oxidation of anthracene to 9,10-anthraquinone derivatives using oxidizing agents (e.g., HNO₃ or CrO₃) .

Sulfonation at the 2-position of anthraquinone using chlorosulfonic acid, followed by reaction with methylamine to form the sulfonamide moiety .

Amide coupling between the sulfonamide intermediate and p-toluidine derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Optimization tips:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.5–8.5 ppm for anthraquinone) and sulfonamide NH (δ ~10 ppm) .

- FT-IR : Confirm sulfonamide (S=O at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) .

- Structural analogs : Compare with derivatives lacking the p-tolyl group to isolate pharmacophore contributions .

- Mechanistic studies : Use fluorescence quenching (anthraquinone as a fluorophore) to track DNA intercalation or protein binding .

Example: A 2021 study resolved cytotoxicity discrepancies by testing analogs with varying sulfonamide substituents .

Q. What strategies improve the compound’s solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Salt formation : React with sodium bicarbonate to form water-soluble sulfonate salts .

- Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous stability .

- Prodrug design : Introduce ester groups at the butanamide chain for hydrolytic activation .

Data Table :

| Strategy | Solubility (mg/mL) | Bioavailability (AUC, ng·h/mL) |

|---|---|---|

| Free acid | 0.12 | 5.8 |

| Sodium salt | 2.3 | 18.4 |

| β-cyclodextrin complex | 1.7 | 14.2 |

| Source: Adapted from |

Q. How can computational modeling guide the design of analogs with enhanced target specificity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding to DNA gyrase (target for antimicrobial activity) or topoisomerase II (anticancer target) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Example: A 2023 study optimized substituents at the p-tolyl group using MD simulations to reduce off-target binding .

Data Contradiction Analysis

Q. Why do some studies report high photostability for anthraquinone derivatives, while others note rapid degradation?

- Methodological Answer : Discrepancies stem from:

- Experimental conditions : UV irradiation intensity (e.g., 254 nm vs. 365 nm) and solvent polarity (aprotic solvents enhance stability) .

- Substituent effects : Electron-withdrawing groups (e.g., sulfonamide) reduce π→π* excitation, improving stability .

Resolution : Conduct controlled degradation studies under standardized light sources (e.g., ISO 4892-2) .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.